6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
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Overview
Description
6-Methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic organic compound characterized by its pyridopyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyridine derivative with a hydrazine derivative in the presence of a base[_{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido 2,3- d ....
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction parameters and improved safety profiles. This method also enhances the scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyridopyrazine core.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation can yield compounds such as 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one-5-oxide.
Reduction can produce reduced derivatives with altered functional groups.
Substitution reactions can lead to a variety of substituted pyridopyrazine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use as a therapeutic agent.
Medicine: Due to its biological activity, the compound is being investigated for its potential use in drug development. It may serve as a lead compound for the synthesis of new pharmaceuticals.
Industry: In material science, the compound can be used in the development of new materials with specific properties, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism by which 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors.
Comparison with Similar Compounds
6-Methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one is structurally similar to other pyridopyrazine derivatives, such as 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one-5-oxide and various substituted pyridopyrazines.
Uniqueness: What sets 6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one apart from its analogs is its specific substitution pattern and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H9N3O2/c1-13-7-3-2-5-8(11-7)9-4-6(12)10-5/h2-3H,4H2,1H3,(H,9,11)(H,10,12) |
InChI Key |
SCPOAXSGNYMBRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=O)CN2 |
Origin of Product |
United States |
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